1-(2-Bromo-1-ethoxyethyl)-2-fluorobenzene
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Overview
Description
1-(2-Bromo-1-ethoxyethyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with a bromoethoxyethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-ethoxyethyl)-2-fluorobenzene typically involves the reaction of 2-fluorobenzene with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1-ethoxyethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the fluorine-substituted benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or reduced benzene derivatives.
Scientific Research Applications
1-(2-Bromo-1-ethoxyethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-ethoxyethyl)-2-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromoethoxyethyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules. The fluorine atom can enhance the compound’s binding affinity and stability by forming strong interactions with target sites.
Comparison with Similar Compounds
- 1-(2-Bromoethyl)-2-fluorobenzene
- 1-(2-Ethoxyethyl)-2-fluorobenzene
- 1-(2-Bromo-1-methoxyethyl)-2-fluorobenzene
Comparison: 1-(2-Bromo-1-ethoxyethyl)-2-fluorobenzene is unique due to the presence of both a bromoethoxyethyl group and a fluorine atom, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H12BrFO |
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Molecular Weight |
247.10 g/mol |
IUPAC Name |
1-(2-bromo-1-ethoxyethyl)-2-fluorobenzene |
InChI |
InChI=1S/C10H12BrFO/c1-2-13-10(7-11)8-5-3-4-6-9(8)12/h3-6,10H,2,7H2,1H3 |
InChI Key |
DYRTWFRUVHBFJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CBr)C1=CC=CC=C1F |
Origin of Product |
United States |
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